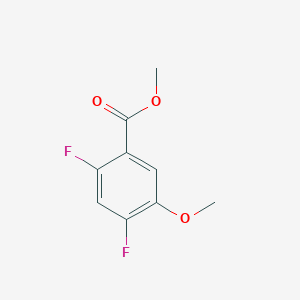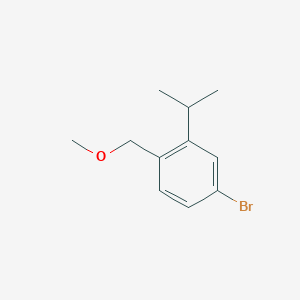
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene, also known as 4-BMMPB, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, fruity odor, and is highly soluble in most organic solvents. 4-BMMPB is used in a variety of laboratory experiments, including organic synthesis, drug development, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene is a versatile compound with a wide range of applications in scientific research. It is widely used in organic synthesis as an intermediate for the production of other compounds. This compound is also used in drug development as an intermediate for the synthesis of pharmaceuticals. In addition, this compound is used in biochemical and physiological studies to study the effects of various compounds on the body. For example, it has been used to study the effects of drugs on the brain and to study the effects of hormones on the body.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene is not fully understood. However, it is believed that it acts as a substrate for enzymes and other proteins in the body. This compound is known to bind to and activate certain enzymes, which can lead to the production of various metabolites and other compounds. In addition, this compound is known to interact with hormones and other proteins, and this can lead to changes in the body's physiology.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects on the body. Studies have shown that this compound can interact with hormones, such as testosterone and estrogen, and can affect the body's metabolism. In addition, this compound has been shown to interact with neurotransmitters, such as serotonin and dopamine, and can affect the body's mood and behavior. This compound has also been found to have anti-inflammatory properties, and has been studied for its potential use in treating various types of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene in laboratory experiments has several advantages. This compound is a relatively stable compound and is resistant to oxidation and other forms of degradation. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. This compound is a toxic compound and should be handled with caution. In addition, it is volatile and has a low boiling point, so it should be stored and handled in a well-ventilated area.
Zukünftige Richtungen
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene has a wide range of potential applications in scientific research and drug development. In the future, this compound could be used in the synthesis of new drugs or to study the effects of various compounds on the body. In addition, this compound could be used to study the effects of hormones on the body and to develop new treatments for various diseases. Finally, this compound could be used to study the effects of various drugs on the brain and to develop new treatments for mental health disorders.
Synthesemethoden
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene can be synthesized using several different methods. The most common method is a nucleophilic substitution reaction between 4-bromo-1-methoxymethylbenzene and 2-propanol. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine. The reaction results in the formation of this compound and the by-product, water. Other methods of synthesis include the use of Grignard reagents, Wittig reactions, and the use of organolithium reagents.
Eigenschaften
IUPAC Name |
4-bromo-1-(methoxymethyl)-2-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)11-6-10(12)5-4-9(11)7-13-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGRHYFGDBNSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)

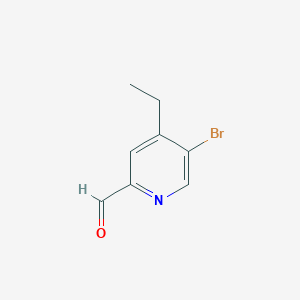


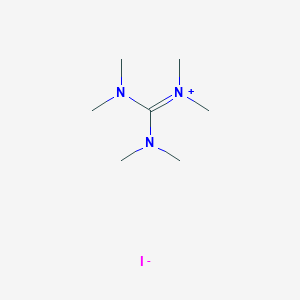

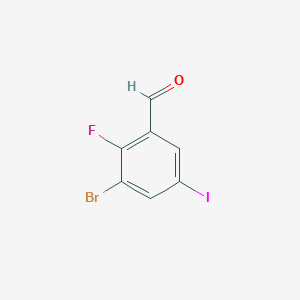




![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%](/img/structure/B6305438.png)
